molecular formula C15H16ClN3O B11837370 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B11837370
M. Wt: 289.76 g/mol
InChI Key: HLINQYBPUDLODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. This compound is characterized by its unique spiro[2.4]heptane moiety, which imparts distinct chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidinone core. Reagents such as ammonium acetate and formic acid are often used under reflux conditions.

    Introduction of the Spiro[2.4]heptane Moiety: The spiro[2.4]heptane group is introduced through a spirocyclization reaction. This can be achieved using a suitable spirocyclic precursor and a Lewis acid catalyst such as aluminum chloride.

    Chlorination and Methylation: The final steps involve the chlorination and methylation of the compound. Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization Reactions: The spiro[2.4]heptane moiety can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidinones.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino or hydroxyl derivatives.

Scientific Research Applications

2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. It may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key metabolic pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the carbonyl group.

    2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-6(5H)-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

The uniqueness of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one lies in its specific spiro[2.4]heptane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials.

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H16ClN3O/c1-9-7-12(20)19(11-3-2-4-15(11)5-6-15)13-10(9)8-17-14(16)18-13/h7-8,11H,2-6H2,1H3

InChI Key

HLINQYBPUDLODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.